Solabegron vs. Mirabegron, Vibegron, and Ritobegron: Direct Head-to-Head β3-AR Selectivity and Intrinsic Activity Comparison
In a direct head-to-head functional cellular assay using CHO-K1 cells expressing human β1-, β2-, and β3-ARs under identical experimental conditions, solabegron was compared directly with mirabegron, vibegron, and ritobegron [1]. Solabegron demonstrated an EC₅₀ of 27.6 ± 9.08 nM at human β3-AR, representing intermediate potency between mirabegron (1.15 ± 0.24 nM) and ritobegron (80.8 ± 12.6 nM) [1]. Critically, solabegron exhibited the highest intrinsic activity (IA) among the four β3-AR agonists at 0.96 ± 0.03 relative to isoproterenol (1.00), surpassing mirabegron (0.94 ± 0.02), vibegron (0.93 ± 0.05), and ritobegron (0.99 ± 0.02) [1]. The β3-AR selectivity of solabegron versus β1-AR was 21.3-fold, and versus β2-AR was >362-fold [1].
| Evidence Dimension | EC₅₀ at human β3-AR (nM) and intrinsic activity (IA) |
|---|---|
| Target Compound Data | EC₅₀ = 27.6 ± 9.08 nM; IA = 0.96 ± 0.03 (relative to isoproterenol) |
| Comparator Or Baseline | Mirabegron: EC₅₀ = 1.15 ± 0.24 nM, IA = 0.94 ± 0.02; Vibegron: EC₅₀ = 1.26 ± 0.40 nM, IA = 0.93 ± 0.05; Ritobegron: EC₅₀ = 80.8 ± 12.6 nM, IA = 0.99 ± 0.02; Isoproterenol: EC₅₀ = 10.7 ± 1.67 nM, IA = 0.95 ± 0.01 |
| Quantified Difference | Solabegron IA = 0.96 vs. Mirabegron IA = 0.94 (Δ = +0.02); Solabegron β3-AR selectivity vs β2-AR >362-fold vs. Mirabegron 496-fold vs. Vibegron >7937-fold vs. Ritobegron 28.1-fold |
| Conditions | CHO-K1 cells transfected with 0.1 μg/well plasmid DNA for human β1-, β2-, and β3-ARs; cAMP accumulation measured; data from 4 independent experiments; mean ± SEM reported |
Why This Matters
Solabegron provides the highest intrinsic activity (0.96) among all four β3-AR agonists tested, indicating maximal receptor activation capacity that may translate to superior clinical efficacy at therapeutic doses.
- [1] Yamamoto S, Kanie S, Kato D, Suzuki T, Ukai M, Nakagawa T, et al. Vibegron shows high selectivity and potent agonist activity for β3-adrenoceptors, irrespective of receptor density. PLoS One. 2023;18(9):e0290685. View Source
